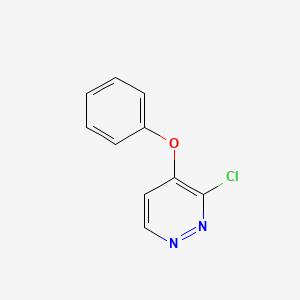
Methyl 4-bromo-2-chloro-6-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-2-chloro-6-formylbenzoate is an organic compound with the molecular formula C9H6BrClO3. It is a derivative of benzoic acid, featuring bromine, chlorine, and formyl functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-chloro-6-formylbenzoate can be synthesized through a multi-step process involving the bromination, chlorination, and formylation of benzoic acid derivatives. One common method involves the following steps:
Chlorination: The addition of a chlorine atom using chlorine gas (Cl2) or other chlorinating agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-2-chloro-6-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Substitution: Various substituted benzoates depending on the nucleophile or electrophile used.
Oxidation: 4-bromo-2-chloro-6-carboxybenzoate.
Reduction: 4-bromo-2-chloro-6-hydroxymethylbenzoate.
Applications De Recherche Scientifique
Methyl 4-bromo-2-chloro-6-formylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of methyl 4-bromo-2-chloro-6-formylbenzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can affect the compound’s reactivity and its potential biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the chlorine and formyl groups.
Methyl 4-chlorobenzoate: Similar structure but lacks the bromine and formyl groups.
Methyl 4-formylbenzoate: Similar structure but lacks the bromine and chlorine atoms.
Uniqueness
Methyl 4-bromo-2-chloro-6-formylbenzoate is unique due to the presence of all three functional groups (bromine, chlorine, and formyl) on the benzoate ring.
Propriétés
Formule moléculaire |
C9H6BrClO3 |
|---|---|
Poids moléculaire |
277.50 g/mol |
Nom IUPAC |
methyl 4-bromo-2-chloro-6-formylbenzoate |
InChI |
InChI=1S/C9H6BrClO3/c1-14-9(13)8-5(4-12)2-6(10)3-7(8)11/h2-4H,1H3 |
Clé InChI |
LALNEIAMHLFKTH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1Cl)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Cyclobutylamino)methyl]piperidin-2-one](/img/structure/B13147591.png)
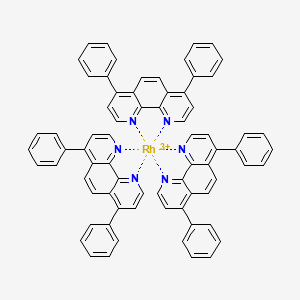

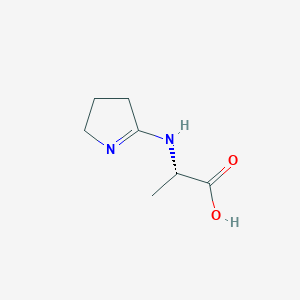
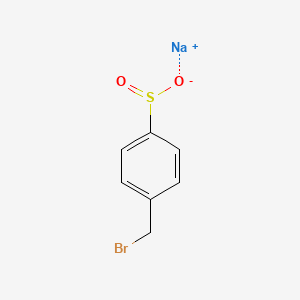
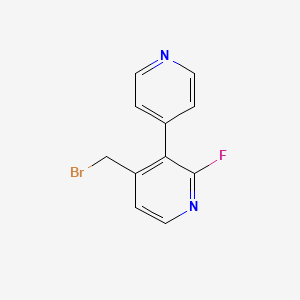
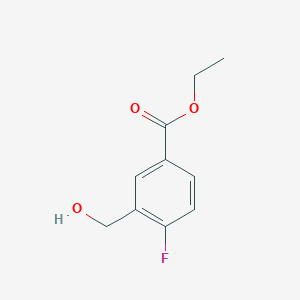
![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)
